

O-Phenylhydroxylamine Hydrochloride: A Versatile Reagent in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *O-Phenylhydroxylamine hydrochloride*

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Abstract

O-Phenylhydroxylamine hydrochloride (OPHH) is a pivotal building block in drug discovery, primarily valued for its role in synthesizing key pharmacophores that interact with metalloenzymes.^[1] Its utility extends from creating potent enzyme inhibitors to developing novel therapeutic agents based on nitroxyl donation. This guide provides an in-depth analysis of OPHH's primary applications, focusing on the synthesis of hydroxamic acids for histone deacetylase (HDAC) inhibitors and its emerging role in the generation of nitroxyl (HNO). We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer practical insights for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of O-Phenylhydroxylamine

O-Phenylhydroxylamine (Phenoxyamine) is an organic compound featuring a hydroxylamine group attached to a benzene ring via an oxygen atom.^[2] In research and pharmaceutical synthesis, it is most commonly supplied and used as its hydrochloride salt (**O-Phenylhydroxylamine hydrochloride**, CAS 6092-80-4) to improve stability and handling.^{[1][2]}

While the broader class of hydroxylamines has diverse applications, OPHH's significance in drug discovery is concentrated in its ability to serve as a masked nucleophile. The hydrochloride salt is a white to yellow crystalline powder.[\[1\]](#) The primary amino group (-NH₂) is the key reactive site, which, after deprotonation, acts as a potent nucleophile for acylating agents. This reactivity is the foundation for its most widespread application: the synthesis of hydroxamic acids.

Chemical and Physical Properties

A clear understanding of OPHH's properties is essential for its effective use in synthesis.

Property	Value	Source
Molecular Formula	C ₆ H ₅ ONH ₂ · HCl	[2]
Molecular Weight	145.59 g/mol	[3] [4]
Appearance	White to yellow powder	[1]
Melting Point	~132 °C (decomposes)	[1] [2]
Storage Temperature	2-8°C	[1] [5]
CAS Number	6092-80-4	[3] [4]

Critical Safety and Handling

O-Phenylhydroxylamine hydrochloride is classified as toxic if swallowed and can cause skin and serious eye irritation.[\[6\]](#)[\[7\]](#) Strict adherence to safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[\[6\]](#)
- Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[\[8\]](#)
- Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated area.
[\[6\]](#)
- First Aid:

- Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.[6][8]
- Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [6]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
- Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[6]

Core Application: Synthesis of Hydroxamic Acid-Based Enzyme Inhibitors

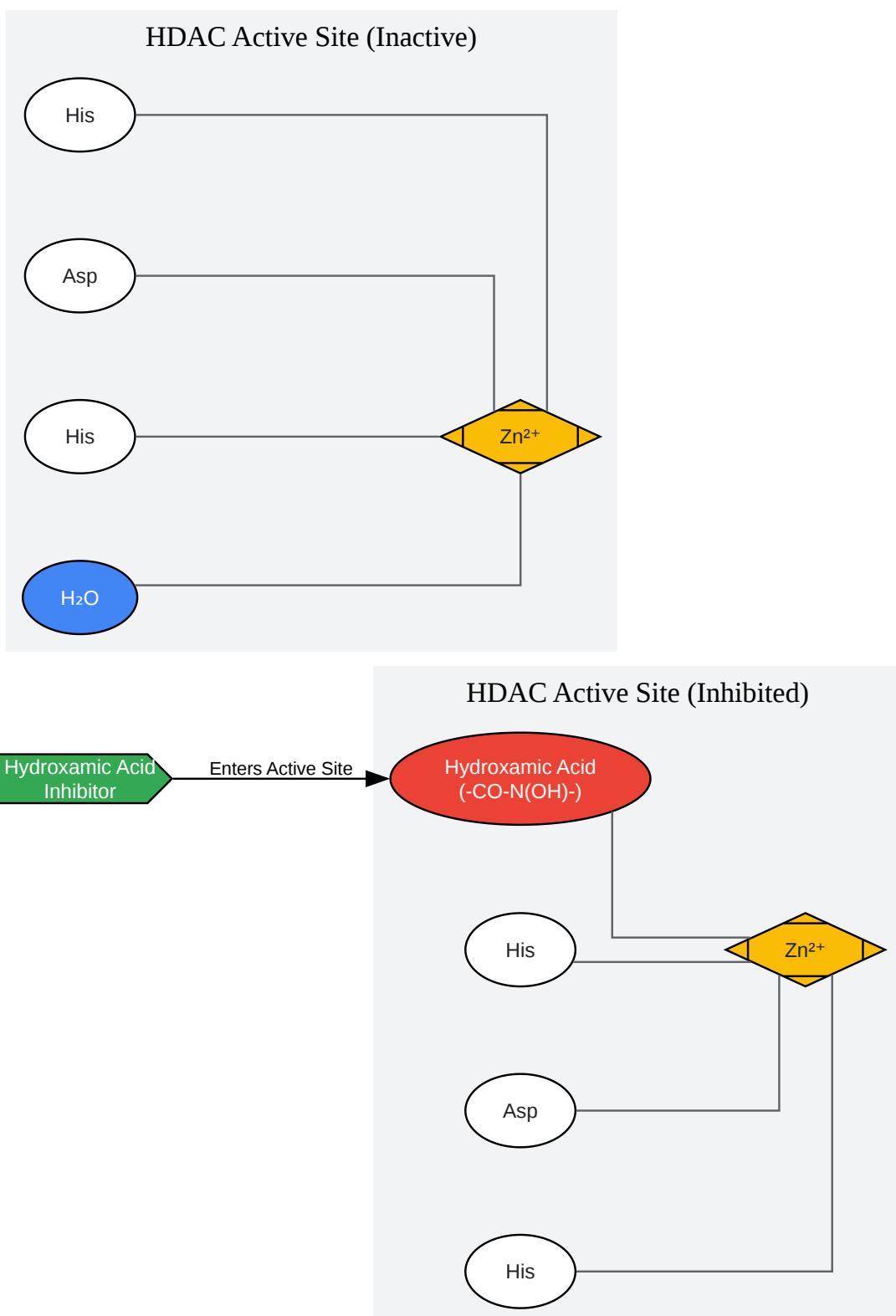
The hydroxamic acid moiety (-CONHOH) is one of the most important functional groups in medicinal chemistry, primarily for its exceptional ability to act as a bidentate chelator for metal ions, particularly Zn(II), within the active sites of metalloenzymes.[9] This property has been successfully exploited to develop potent inhibitors for various enzyme classes, most notably Histone Deacetylases (HDACs).[9][10]

The Role of Hydroxamic Acids in HDAC Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and repression of gene transcription.[10][11] Many cancers exhibit aberrant HDAC activity, making HDACs a prime therapeutic target.[9][11] The active site of class I and II HDACs contains a catalytic Zn²⁺ ion essential for the hydrolysis of the acetyl-lysine substrate.[11]

Hydroxamic acid-based inhibitors function by mimicking the substrate and coordinating the active site zinc ion with high affinity. The hydroxamic acid group chelates the zinc, effectively blocking the catalytic machinery and preventing the deacetylation of substrates. This leads to histone hyperacetylation, chromatin relaxation, and reactivation of tumor suppressor genes.[9] Several hydroxamic acid-based HDAC inhibitors, such as Vorinostat (SAHA) and Panobinostat, are approved for cancer treatment.[9]

Below is a diagram illustrating the general mechanism of action.



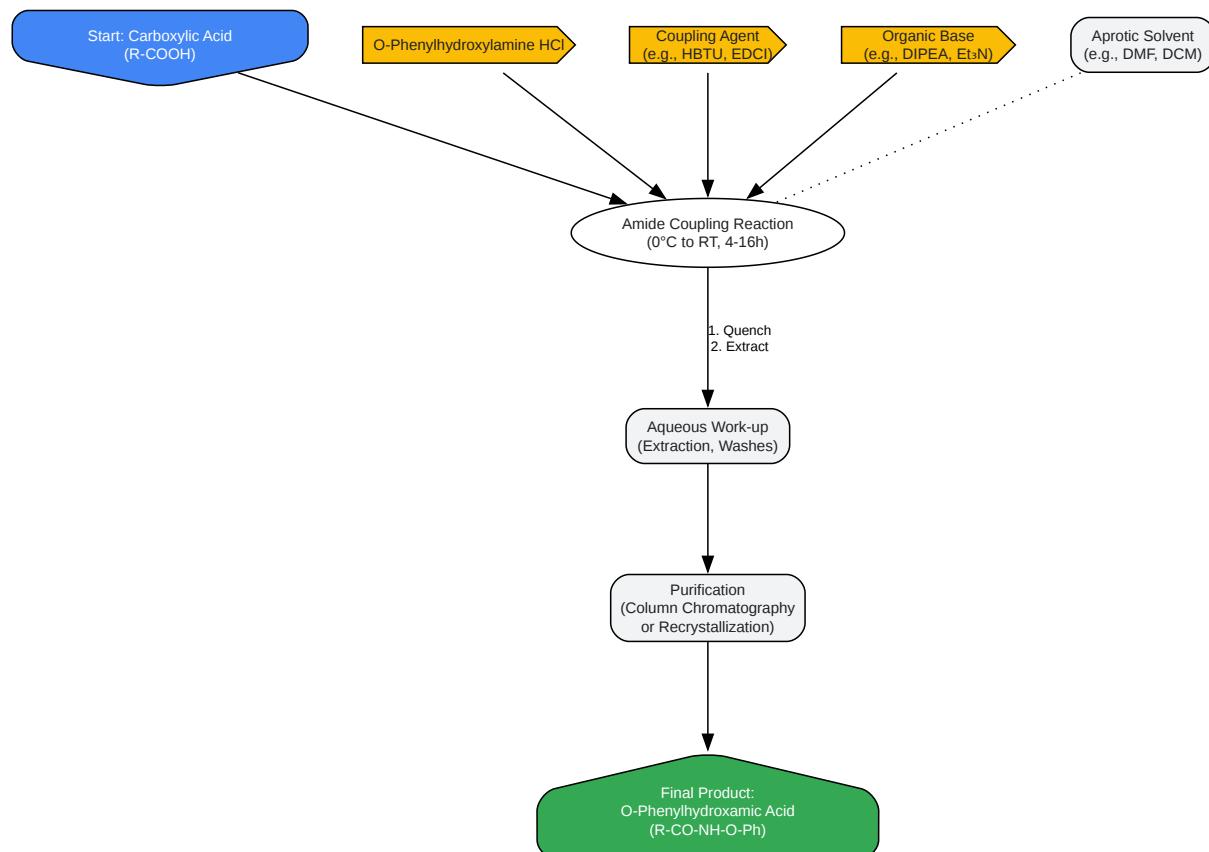
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Caption: Mechanism of HDAC inhibition by a hydroxamic acid.

Synthetic Protocol: Carboxylic Acid to Hydroxamic Acid

The most common and versatile method for synthesizing hydroxamic acids involves the amide coupling of a carboxylic acid with a hydroxylamine derivative.[9][12] OPHH is an excellent reagent for this transformation, though it requires a protected form or careful reaction design to favor N-acylation over potential O-acylation. For simplicity and broad applicability, protocols often use O-protected hydroxylamines like O-(tetrahydro-2H-pyran-2-yl)hydroxylamine or O-benzylhydroxylamine hydrochloride, followed by a deprotection step.[12][13] However, direct coupling with reagents like OPHH is feasible.

This protocol outlines a general procedure for coupling a generic carboxylic acid (R-COOH) with a hydroxylamine hydrochloride salt, a standard method for producing the hydroxamic acid core of many HDAC inhibitors.[14]

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Caption: General workflow for O-phenylhydroxamic acid synthesis.

Step-by-Step Protocol:

- Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting carboxylic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M concentration).
- Activation: Cool the solution to 0°C using an ice bath. Add the coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic organic base (e.g., DIPEA, 3.0 eq). Stir the mixture for 15-30 minutes.
 - Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is susceptible to nucleophilic attack. The base is required to neutralize the acidic byproducts of this activation step.
- Hydroxylamine Addition: Add **O-Phenylhydroxylamine hydrochloride** (1.2 eq) to the reaction mixture.
 - Causality: An excess of the hydroxylamine ensures complete consumption of the activated carboxylic acid. The base added in the previous step also serves to deprotonate the hydroxylamine hydrochloride salt in situ, liberating the free nucleophilic amine.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
- Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure O-phenylhydroxamic acid derivative.

Typical Reaction Parameters:

Parameter	Common Choices	Rationale
Coupling Agent	HBTU, HATU, EDCI/HOBt	High efficiency, minimizes side reactions and racemization. [14]
Base	DIPEA, Triethylamine (Et ₃ N)	Non-nucleophilic; neutralizes acids without competing in the reaction.
Solvent	DMF, DCM, THF	Good solubility for reactants, generally unreactive under conditions.
Temperature	0°C to Room Temperature	Balances reaction rate with stability of reagents and intermediates.
Yields	60-95%	Highly dependent on substrate complexity and purification efficiency. [12]

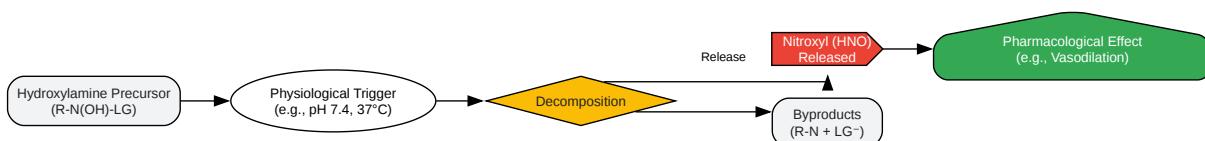
Emerging Application: Precursor for Nitroxyl (HNO) Donors

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a fascinating signaling molecule with a unique pharmacological profile.[\[15\]](#)[\[16\]](#) Unlike NO, HNO exhibits distinct chemical reactivity, notably reacting as an electrophile with soft nucleophiles like thiols.[\[16\]](#) This chemistry underlies its potent vasodilatory and positive inotropic effects, making HNO donors promising therapeutic agents for conditions like heart failure.[\[17\]](#)[\[18\]](#)

Due to its high reactivity and short half-life, HNO must be generated *in situ* from a stable donor molecule.[\[15\]](#)[\[17\]](#) N- and O-substituted hydroxylamines are a major class of compounds developed for this purpose.[\[18\]](#)

Mechanism of HNO Release

The general strategy for generating HNO from hydroxylamine derivatives involves attaching a good leaving group to the nitrogen or oxygen atom.[15] For N-substituted hydroxylamines, decomposition, often triggered by physiological pH, leads to the elimination of the leaving group and the release of HNO.[17]



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